

1-benzyl-3-nitro-1H-pyrazole chemical properties

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Compound of Interest

Compound Name: 1-benzyl-3-nitro-1H-pyrazole

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An In-depth Technical Guide to the Chemical Properties and Applications of **1-benzyl-3-nitro-1H-pyrazole**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **1-benzyl-3-nitro-1H-pyrazole**, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its synthesis, starting from the foundational precursor 3-nitro-1H-pyrazole, and detail the subsequent N-alkylation to yield the title compound. The guide synthesizes critical data on its physicochemical and spectroscopic properties, explores its chemical reactivity, and culminates in a discussion of its pivotal role as a scaffold in drug discovery, most notably as an inhibitor of Receptor Interacting Protein 1 (RIP1) kinase. This document is designed to serve as a foundational resource for researchers engaged in the synthesis, modification, and application of pyrazole-based compounds in therapeutic development.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.^{[1][2]} Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties.^{[3][4][5]} The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.

The introduction of specific substituents can impart unique characteristics. A nitro group (-NO_2), a potent electron-withdrawing group, significantly modulates the electronic character of the pyrazole ring, influencing its reactivity and potential as a pharmacophore.^[6] The benzyl group, on the other hand, introduces a lipophilic aromatic moiety that can engage in crucial hydrophobic and π -stacking interactions within biological targets. The compound **1-benzyl-3-nitro-1H-pyrazole** merges these features, creating a molecule that serves as both a valuable synthetic intermediate and a biologically active agent in its own right.^[7]

Synthesis Pathway and Methodologies

The synthesis of **1-benzyl-3-nitro-1H-pyrazole** is most effectively achieved through a two-stage process: first, the synthesis of the key intermediate, 3-nitro-1H-pyrazole, followed by its N-alkylation with a benzyl halide.

Stage 1: Synthesis of the 3-Nitro-1H-pyrazole Precursor

The direct C-nitration of pyrazole is challenging. The most established and reliable method involves an initial N-nitration to form N-nitropyrazole, which subsequently undergoes a thermal rearrangement to yield the thermodynamically more stable C-nitro isomers, primarily 3-nitro-1H-pyrazole.^{[6][8]}

Direct electrophilic nitration of the pyrazole ring is complicated by the reactivity of the ring nitrogens. The N-nitration/rearrangement pathway circumvents this issue. The rearrangement is driven by the formation of the more stable aromatic C-nitro structure. High-boiling, non-reactive solvents like benzonitrile are chosen to provide the necessary thermal energy for the rearrangement to proceed efficiently.^[9]

- **N-Nitration:** Pyrazole is reacted with a nitrating agent, such as a mixture of nitric acid and acetic anhydride or nitric acid and sulfuric acid, at low temperatures (typically $<0\text{ }^\circ\text{C}$) to form the N-nitropyrazole intermediate.^{[6][10]}
- **Thermal Rearrangement:** The N-nitropyrazole intermediate (4.23 g, 37.4 mmol) is dissolved in a high-boiling solvent such as benzonitrile (42 mL).
- **Heating:** The solution is heated to reflux (approx. $180\text{-}190\text{ }^\circ\text{C}$) with stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

- Isolation: Upon completion, the reaction mixture is cooled to room temperature.
- Precipitation: The mixture is diluted with a non-polar solvent like hexane to precipitate the product. Stirring is continued for approximately 20 minutes.
- Filtration & Purification: The precipitated solid is collected by vacuum filtration, washed with hexane, and dried to afford 3-nitro-1H-pyrazole as a tan solid. The reported yield is typically high (e.g., 91%).^[9]
- Characterization: The product's identity and purity are confirmed using techniques like ^1H NMR spectroscopy and melting point analysis.

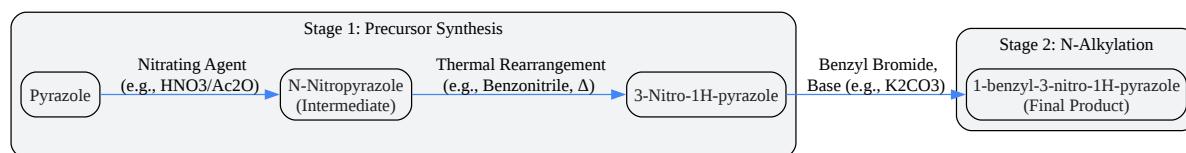
Stage 2: N-Alkylation to Yield 1-benzyl-3-nitro-1H-pyrazole

With the 3-nitro-1H-pyrazole precursor in hand, the final step is a standard N-alkylation reaction. The acidic proton on the N1 position of the pyrazole ring can be removed by a base, generating a pyrazolate anion that acts as a nucleophile.^[11]

The N-H proton of pyrazoles is weakly acidic. A moderately strong base, such as potassium carbonate (K_2CO_3) or sodium hydride (NaH), is sufficient to deprotonate the ring, creating a nucleophilic nitrogen. The resulting anion readily attacks an electrophilic benzyl source, like benzyl bromide, in a classic $\text{S}_{\text{N}}2$ reaction. Solvents like DMF or acetonitrile are ideal as they are polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.

- Reaction Setup: To a solution of 3-nitro-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) in a round-bottomed flask, add a base such as potassium carbonate (1.5 eq).
- Addition of Alkylating Agent: Stir the mixture at room temperature for 20-30 minutes. Then, add benzyl bromide (1.1 eq) dropwise to the suspension.
- Reaction: Allow the reaction to stir at room temperature (or with gentle heating to 50-60 °C to increase the rate) for several hours until TLC analysis indicates the consumption of the starting material.

- Workup: Quench the reaction by adding water.
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **1-benzyl-3-nitro-1H-pyrazole**.
- Characterization: Confirm the structure and purity of the final product via ^1H NMR, ^{13}C NMR, and mass spectrometry.



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Diagram 1: Two-stage synthesis workflow for **1-benzyl-3-nitro-1H-pyrazole**.

Physicochemical and Spectroscopic Properties

The structural features of **1-benzyl-3-nitro-1H-pyrazole** give rise to a distinct set of physical and spectral characteristics.

Property	Value / Description	Source
Molecular Formula	$C_{10}H_9N_3O_2$	[12]
Molecular Weight	203.20 g/mol	[13]
CAS Number	898053-27-5	[12] [13]
Appearance	Expected to be a solid at room temperature.	Inferred
Solubility	Likely soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents.	Inferred

Spectroscopic Profile

While a specific public spectrum is not available, the expected spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.[\[14\]](#)[\[15\]](#)

Technique	Expected Observations
¹ H NMR	- ~5.4-5.6 ppm (s, 2H): Methylene protons (-CH ₂ -) of the benzyl group. - ~7.2-7.5 ppm (m, 5H): Aromatic protons of the benzyl ring. - ~7.0-7.2 ppm (d, 1H): Pyrazole ring proton at C5. - ~8.0-8.2 ppm (d, 1H): Pyrazole ring proton at C4, deshielded by the adjacent nitro group.
¹³ C NMR	- ~53-55 ppm: Methylene carbon (-CH ₂ -). - ~110-140 ppm: Aromatic carbons of the benzyl ring and C4/C5 of the pyrazole ring. - ~150-155 ppm: Pyrazole ring carbon at C3, attached to the nitro group.
IR (cm ⁻¹)	- ~1530-1550 & 1340-1360: Strong asymmetric and symmetric stretching vibrations of the C-NO ₂ group. - ~3030-3100: Aromatic C-H stretching. - ~2850-2920: Aliphatic C-H stretching from the methylene group.
Mass Spec (MS)	- [M] ⁺ : Molecular ion peak at m/z = 203. - Fragmentation: Common fragments would include loss of NO ₂ (m/z = 157) and the benzyl cation (m/z = 91).

Chemical Reactivity

The reactivity of **1-benzyl-3-nitro-1H-pyrazole** is dictated by the interplay between the aromatic pyrazole core, the strongly deactivating nitro group, and the benzyl substituent.

- The Pyrazole Ring: The pyrazole ring is aromatic, but the presence of the electron-withdrawing nitro group at the C3 position significantly deactivates the ring towards further electrophilic substitution. Reactions like nitration or halogenation would require harsh conditions and may not be regioselective.^[6]
- The Nitro Group: The nitro group is the most reactive site for synthetic modification. It can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., SnCl₂,

$\text{H}_2/\text{Pd-C}$). This transformation is critical as it opens up a vast chemical space for further functionalization, such as amide bond formation or diazotization, enabling the synthesis of diverse derivative libraries.[16]

- The Benzyl Group: The benzyl group is generally stable. However, the benzylic protons can be reactive under certain radical conditions. The aromatic ring of the benzyl group could undergo electrophilic substitution, but this would likely require conditions that might also affect the pyrazole core.

Applications in Drug Development: A RIP1 Kinase Inhibitor

The most prominent application of **1-benzyl-3-nitro-1H-pyrazole** and its close analogs is in the field of drug discovery, specifically as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase. [7]

- Mechanism of Action: RIP1 kinase is a critical mediator of necroptosis, a form of programmed necrotic cell death. In certain pathological conditions, such as pancreatitis, ischemia-reperfusion injury, and some neurodegenerative diseases, excessive necroptosis contributes to tissue damage.[7] Inhibitors of RIP1 kinase can block this pathway, offering a potential therapeutic strategy.
- Lead Compound: A derivative, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, was identified as a RIP1 kinase inhibitor. This discovery spurred the synthesis and evaluation of a series of 1-benzyl-1H-pyrazole derivatives to establish a structure-activity relationship (SAR).[7]
- Therapeutic Potential: Structure-activity relationship studies based on this scaffold have led to the discovery of potent compounds that show protective effects in animal models of L-arginine-induced pancreatitis.[7] This highlights the value of the **1-benzyl-3-nitro-1H-pyrazole** core as a foundational structure for developing drugs targeting diseases driven by necrotic cell death.

Diagram 2: Logical relationship from core scaffold to therapeutic application.

Conclusion and Future Outlook

1-benzyl-3-nitro-1H-pyrazole is a strategically important molecule, bridging the gap between fundamental heterocyclic chemistry and applied medicinal science. Its synthesis is well-defined, proceeding through a reliable nitration/rearrangement and N-alkylation sequence. Its chemical properties are dominated by the electron-withdrawing nitro group, which deactivates the pyrazole ring but also serves as a key handle for synthetic diversification.

The demonstrated success of its derivatives as RIP1 kinase inhibitors provides a strong rationale for its continued investigation. Future research efforts will likely focus on:

- Library Synthesis: Reducing the nitro group to an amine to create a diverse library of amide or sulfonamide derivatives to further explore the SAR for RIP1 kinase inhibition.
- Scaffold Hopping: Using the 1-benzyl-3-aminopyrazole core to develop inhibitors for other kinases or biological targets.
- Pharmacokinetic Optimization: Modifying the benzyl group and other positions to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

This guide provides the foundational chemical knowledge required for scientists to effectively utilize and innovate upon the **1-benzyl-3-nitro-1H-pyrazole** scaffold in their research and development endeavors.

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